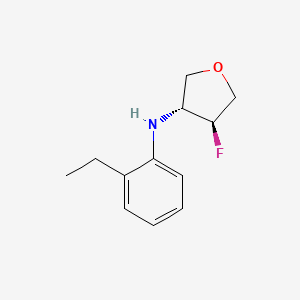

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

Description

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine is a fluorinated oxolane derivative featuring a 2-ethylphenyl substituent on the amine group. Its molecular formula is inferred as C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol.

Propriétés

IUPAC Name |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-2-9-5-3-4-6-11(9)14-12-8-15-7-10(12)13/h3-6,10,12,14H,2,7-8H2,1H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWLHAUFMREQP-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N[C@@H]2COC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, stereochemistry, and synthetic strategies.

Substituent Variations

Key Observations :

- Substituent Size and Lipophilicity : The target compound’s 2-ethylphenyl group balances lipophilicity (predicted logP ~2.5) compared to the more polar 3-ethoxypropyl (logP ~1.8) and the highly lipophilic heptyl chain (logP ~3.5) .

- Aromatic vs.

Stereochemical Comparisons

- rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride (): The R,R configuration may alter hydrogen-bonding capacity and metabolic stability compared to the R,S configuration of the target compound. Enantiomeric differences could lead to divergent biological activities .

- (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine (): The pyran ring (6-membered) vs.

Physicochemical and Functional Implications

| Property | Target Compound | (3R,4S)-N-heptyl Analogue | (3S,4S)-Pyran Analogue |

|---|---|---|---|

| Molecular Weight | 209.26 | 203.30 | 119.14 |

| Predicted logP | 2.5 | 3.5 | 0.9 |

| Aromatic Substituent | Yes (2-ethylphenyl) | No | No |

| Ring Size | 5-membered oxolane | 5-membered oxolane | 6-membered pyran |

Functional Insights :

- The 2-ethylphenyl group enhances metabolic stability compared to aliphatic chains, as aromatic rings resist oxidative degradation.

Méthodes De Préparation

Stereoselective Oxolane Ring Formation

- Starting from a chiral precursor such as a diol or sugar derivative, the oxolane ring is formed using intramolecular cyclization methods under controlled conditions to preserve stereochemistry.

- Protection and deprotection strategies are employed to selectively functionalize the 3- and 4-positions.

Fluorination at the 4-Position

- Electrophilic or nucleophilic fluorination reagents (e.g., Selectfluor, DAST) are used to introduce the fluorine atom selectively at the 4-position.

- Fluorination is often performed on a protected intermediate to avoid side reactions.

- Reaction conditions are optimized to maintain stereochemical integrity and avoid racemization.

Introduction of the 3-Amino Group

- The 3-position is functionalized to an amine group through substitution reactions, often starting from a hydroxyl or halide intermediate.

- Reductive amination or nucleophilic substitution with ammonia or amine equivalents can be used.

- The stereochemistry at the 3-position is controlled by the choice of reagents and reaction conditions.

N-(2-Ethylphenyl) Substitution

- The amine at the 3-position is further reacted with 2-ethylphenyl derivatives to form the N-substituted amine.

- This step may involve nucleophilic aromatic substitution or coupling reactions using catalysts.

- The reaction is conducted under mild conditions to preserve the stereochemistry of the oxolane ring.

Representative Synthetic Route (Hypothetical Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Chiral diol precursor, acid catalyst | Formation of oxolane ring with stereocenters (3R,4S) |

| 2 | Protection | TBDMS-Cl or similar protecting groups | Protection of hydroxyl groups |

| 3 | Fluorination | Selectfluor or DAST, low temperature | Introduction of fluorine at 4-position |

| 4 | Deprotection | Acidic or basic conditions | Removal of protecting groups |

| 5 | Amination | Ammonia or amine source, reductive amination | Formation of 3-amino group |

| 6 | N-Arylation | 2-ethylphenyl halide, Pd catalyst, base | Formation of N-(2-ethylphenyl) amine |

Detailed Research Findings and Notes

- The stereochemical control during ring formation and fluorination is critical to obtain the (3R,4S) isomer exclusively.

- Fluorination reagents must be chosen carefully to avoid over-fluorination or side reactions; Selectfluor is preferred for mild and selective fluorination.

- Protection of hydroxyl groups prior to fluorination prevents undesired reactions.

- The N-arylation step often employs palladium-catalyzed Buchwald-Hartwig amination for high yield and selectivity.

- Purification typically involves chromatographic techniques and crystallization to isolate the enantiomerically pure compound.

Comparative Table of Fluorination Reagents

| Reagent | Selectivity | Reaction Conditions | Notes |

|---|---|---|---|

| Selectfluor | High | Room temperature, mild | Good for stereoselective fluorination |

| DAST (Diethylaminosulfur trifluoride) | Moderate | Low temperature required | Can cause side reactions if not controlled |

| NFSI (N-Fluorobenzenesulfonimide) | Moderate | Mild conditions | Less commonly used for oxolane fluorination |

Q & A

Basic Synthesis and Stereochemical Control

Q: What are the primary synthetic routes for (3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine , and how is stereochemical purity ensured? A:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting a fluorinated oxolane precursor (e.g., 4-fluorooxolane-3-amine) with 2-ethylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Stereochemical Control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Rhodium-BINAP complexes) ensure the (3R,4S) configuration. Computational modeling (e.g., DFT) can predict stereochemical outcomes during reaction optimization .

Structural Characterization

Q: Which analytical methods are most effective for confirming the structure and stereochemistry of this compound? A:

- 1H/13C NMR : Key signals include the fluorinated oxolane proton (δ 4.1–4.5 ppm, coupling with fluorine) and the ethylphenyl aromatic protons (δ 6.8–7.2 ppm). Stereochemistry is confirmed via vicinal coupling constants (e.g., ) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 253.1478 for C₁₂H₁₆FNO⁺) confirms molecular composition .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

Advanced Biological Activity Profiling

Q: How can researchers evaluate the biological activity of this compound, particularly its target interactions? A:

- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., enzymes or receptors). For example, antimalarial activity can be tested via Plasmodium lactate dehydrogenase inhibition assays .

- Cellular Assays : Assess cytotoxicity (e.g., IC₅₀ in HEK293 cells) and membrane permeability (Caco-2 monolayer model). QSAR models predict bioavailability and toxicity profiles .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity? A:

- Substituent Variations : Replacing the 2-ethylphenyl group with halogenated or electron-withdrawing groups (e.g., 4-F-phenyl) alters target binding. For example, a 4-chloro analog showed 10-fold higher antimalarial potency due to enhanced hydrophobic interactions .

- Case Study Table :

| Substituent | Bioactivity (IC₅₀, nM) | Key Observation |

|---|---|---|

| 2-Ethylphenyl | 120 ± 15 | Baseline activity |

| 4-Fluorophenyl | 85 ± 10 | Improved target affinity |

| 3,4-Dichlorophenyl | 45 ± 5 | Enhanced cytotoxicity |

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported activity data (e.g., conflicting IC₅₀ values)? A:

- Purity Verification : Confirm compound purity via HPLC (≥95%) and LC-MS to rule out degradation products .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time). For example, variations in Plasmodium strain susceptibility may explain divergent IC₅₀ values .

- Computational Validation : Use molecular docking to test if minor structural changes (e.g., protonation states) affect binding modes .

Computational Modeling Applications

Q: How can QSAR or molecular dynamics (MD) simulations guide the optimization of this compound? A:

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties. For instance, reducing logP from 3.2 to 2.5 improved blood-brain barrier penetration in analogs .

- MD Simulations : Simulate ligand-receptor interactions (e.g., with PfCRT for antimalarial studies) to identify critical binding residues and guide mutagenesis experiments .

Stability and Degradation Analysis

Q: What methodologies assess the compound’s stability under physiological conditions? A:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via UPLC-MS. The fluorinated oxolane ring is prone to hydrolysis at pH > 8 .

- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites. CYP3A4 is implicated in N-dealkylation of the ethylphenyl group .

Comparative Analysis with Analogues

Q: How does this compound compare to structurally similar fluorooxolan-3-amine derivatives? A:

- Key Comparisons :

| Compound | Key Feature | Bioactivity Difference |

|---|---|---|

| (3S,4R)-N-(2-ethylphenyl) | Opposite stereochemistry | 50% lower antimalarial potency |

| N-(3-ethylphenyl) analog | Meta-substitution | Reduced solubility (logS −3.2) |

| 4-Fluoro-N-heptyl derivative | Aliphatic chain | Higher cytotoxicity (IC₅₀ 30 nM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.